1-(4-Hydroxy-3-methylphenyl)butan-1-one, also known as 4-Hydroxy-3-methylphenyl butanone, is an organic compound with significant relevance in both synthetic chemistry and pharmacology. This compound belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups. It features a hydroxyl group (-OH) on the aromatic ring, which contributes to its biological activity and chemical reactivity.
This compound can be derived from various natural and synthetic sources. It is often synthesized in laboratory settings for research purposes, particularly in studies related to its potential pharmaceutical applications.
1-(4-Hydroxy-3-methylphenyl)butan-1-one is classified as a ketone and phenolic compound. Its structure includes a butanone moiety attached to a substituted phenol, making it relevant in studies of both organic chemistry and medicinal chemistry.
The synthesis of 1-(4-Hydroxy-3-methylphenyl)butan-1-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and confirm the structure of the synthesized product.
The molecular structure of 1-(4-Hydroxy-3-methylphenyl)butan-1-one consists of:
The molecular formula is , with a molar mass of approximately 182.23 g/mol.
Key structural data include:
1-(4-Hydroxy-3-methylphenyl)butan-1-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or reagents that facilitate desired transformations.
The mechanism of action for 1-(4-Hydroxy-3-methylphenyl)butan-1-one primarily relates to its biological activity as a potential pharmaceutical agent. It may function as an inhibitor or modulator at specific biological targets, such as neurotransmitter transporters.
Research indicates that compounds similar to this one can interact with dopamine transporters, potentially influencing neurotransmitter levels in the brain. Specific binding affinity data would require empirical studies for precise quantification.
1-(4-Hydroxy-3-methylphenyl)butan-1-one typically exhibits:
Key chemical properties include:
Relevant analyses may include spectroscopic methods (e.g., infrared spectroscopy) for functional group identification and chromatography for purity assessment.
1-(4-Hydroxy-3-methylphenyl)butan-1-one has potential applications in various fields:
Zingerone demonstrates significant efficacy in ameliorating diabetes-related metabolic disturbances through multimodal mechanisms:
Pancreatic β-Cell Protection: In alloxan-induced diabetic rats, zingerone (50–100 mg/kg) reduced hyperglycemia by 42–48% and increased insulin secretion by 31%. This correlates with diminished β-cell necrosis and enhanced islet diameter, attributable to attenuated oxidative stress and NF-κB-mediated inflammation [1] [4] [9].
Oxidative Stress Mitigation: Zingerone upregulated pancreatic antioxidant enzymes—superoxide dismutase (SOD) by 62%, catalase (CAT) by 58%, and glutathione peroxidase (GPx) by 75%—while reducing lipid peroxidation (malondialdehyde; MDA) by 50% in diabetic models. This restores redox homeostasis disrupted by hyperglycemia [1] [4].
Inflammatory Pathway Modulation: Zingerone suppresses the NF-κB cascade, decreasing pro-inflammatory cytokines: TNF-α (by 52%), IL-1β (by 47%), and IL-6 (by 44%). This interrupts β-cell apoptosis and insulin resistance pathways [1] [4].
Developmental Reprogramming: Maternal zingerone administration (50–200 mg/kg) during gestation blunts offspring susceptibility to high-fat diet-induced metabolic dysfunction. Offspring exhibit reduced leptin (32% lower), triglycerides (28% lower), and fasting glucose (22% lower), alongside normalized hypothalamic pro-opiomelanocortin (POMC) gene expression, indicating epigenetic modulation of metabolic set points [7].
Arsenic-Induced Diabetes Intervention: In arsenic-exposed mice, zingerone (50–100 mg/kg) reversed glucose intolerance by 65% and restored pancreatic antioxidant capacity (SOD ↑80%, GPx ↑70%), preventing β-cell destruction [9].
Table 1: Effects of Zingerone on Diabetes Biomarkers
Experimental Model | Dose (mg/kg) | Glucose Reduction | Insulin Increase | Key Mechanism |
---|---|---|---|---|
Alloxan-diabetic rats [1,4] | 50–100 | 42–48% | 31% | NF-κB inhibition, Antioxidant upregulation |
Maternal HFD offspring [7] | 50–200 | 22% | Not measured | POMC gene normalization |
Arsenic-exposed mice [9] | 50–100 | 65% | 38% | ROS scavenging, Islet protection |
Zingerone modulates innate and adaptive immune responses critical in autoimmune conditions:
Cytokine Network Regulation: In complete Freund’s adjuvant (FCA)-induced arthritic rats, zingerone (25 mg/kg) reduced serum TNF-α (by 60%), IL-1β (by 55%), IL-6 (by 53%), and high-sensitivity C-reactive protein (hs-CRP; by 48%), while elevating anti-inflammatory IL-10 (by 85%). This rebalancing of pro-/anti-inflammatory mediators correlates with reduced joint swelling and histopathological damage [2].
Transcription Factor Inhibition: Zingerone blocks NF-κB nuclear translocation by inhibiting IκB phosphorylation, disrupting downstream synthesis of COX-2, iNOS, and chemokines. This suppresses leukocyte infiltration into synovial tissue [2] [6].
Oxidative-Inflammatory Crosstalk: Treatment restores joint and liver antioxidant reserves (SOD ↑75%, CAT ↑80%, GPx ↑70%) and depletes lipid peroxides (MDA ↓65%), interrupting ROS-driven activation of NLRP3 inflammasomes and IL-1β maturation [2] [5].
T-Cell Polarization: Emerging evidence suggests zingerone promotes Th2 over Th1/Th17 responses, reducing autoantibody production and tissue-specific cytotoxicity in rheumatic models [2].
The vanillyl ketone group of zingerone enables direct free radical scavenging and indirect enhancement of endogenous defenses:
Direct ROS/RNS Quenching: Zingerone neutralizes superoxide (O₂⁻), hydroxyl (•OH), peroxyl (ROO•), and peroxynitrite (ONOO⁻) via hydrogen atom donation. Its phenolic structure stabilizes radicals, preventing lipid peroxidation chain reactions [1] [6].
Nrf2 Pathway Activation: In dimethylhydrazine (DMH)-induced colon carcinogenesis, zingerone (100 mg/kg) upregulated nuclear factor erythroid 2-related factor 2 (Nrf2) by 3.2-fold and heme oxygenase-1 (HO-1) by 2.8-fold. This enhanced glutathione synthesis and detoxification enzymes, reducing aberrant crypt foci (ACF) by 68% [5].
Enzyme Co-Factor Regeneration: Zingerone maintains redox cofactors (NADPH, FADH2) essential for glutathione reductase (GR) and thioredoxin reductase (TrxR) activity, sustaining cellular reduction potential [1] [5].
Heavy Metal Chelation: Zingerone binds arsenic and lead ions, reducing their bioavailability and inhibiting metal-catalyzed Fenton reactions. This underlies its protection against arsenic hepatotoxicity (↓MDA 55%, ↑GSH 90%) [6] [9].
Table 2: Antioxidant Enzyme Modulation by Zingerone
Disease Model | SOD Activity Change | CAT Activity Change | GPx Activity Change | MDA Reduction |
---|---|---|---|---|
Alloxan-diabetes [1,4] | ↑62% | ↑58% | ↑75% | ↓50% |
FCA-arthritis [2] | ↑75% | ↑80% | ↑70% | ↓65% |
DMH-colon cancer [5] | ↑68% | ↑72% | ↑85% | ↓60% |
Arsenic hepatotoxicity [9] | ↑70% | ↑65% | ↑90% | ↓55% |
Zingerone exhibits neuroprotection through blood-brain barrier-permeable antioxidant and anti-inflammatory actions:
Iron Homeostasis Regulation: In chemotherapy-induced neurotoxicity models, zingerone suppressed ferroptosis by inhibiting iron overload (↓ferritin 40%), lipid peroxidation (↓MDA 50%), and GPX4 depletion. This preserved neuronal viability and mitochondrial function [6] [8].
Anti-Apoptotic Effects: Zingerone downregulates caspase-3 (by 60%) and Bax/Bcl-2 ratio (by 55%) in hippocampal neurons exposed to excitotoxins or lead. Concurrently, it enhances brain-derived neurotrophic factor (BDNF) expression, supporting synaptic plasticity [6] [10].
Neuroinflammation Control: By inhibiting microglial NF-κB/STAT3 pathways, zingerone reduces neurotoxic cytokines (TNF-α ↓45%, IL-1β ↓50%) and nitric oxide synthase (iNOS ↓60%) in Alzheimer’s models, attenuating Aβ-induced synaptic loss [6] [10].
Electrophysiological Stability: Zingerone (50 mg/kg) restored gamma-aminobutyric acid (GABA) and glutamate balance in epileptic rodents, reducing seizure duration by 75% via modulation of GABA transaminase and glutamine synthetase [6].
Zingerone counters cutaneous photodamage and intrinsic aging through:
UV Filtering and ROS Scavenging: Zingerone absorbs UVB (280–320 nm) radiation, reducing thymine dimer formation by 80%. It concurrently quenches UV-generated singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂), preventing collagenase activation and matrix metalloproteinase (MMP)-1 overexpression [6].
Fibroblast Senescence Delay: In human dermal fibroblasts, zingerone (20 μM) enhanced proliferative capacity by 45% by upregulating SIRT1 (3.1-fold) and suppressing p16INK4a/p53 pathways. This reduced senescence-associated β-galactosidase activity by 60% [6].
Barrier Function Enhancement: Zingerone stimulates ceramide synthase expression, increasing stratum corneum ceramides by 35% and improving transepidermal water loss (TEWL) by 30% in dehydrated skin equivalents [6].
Melanogenesis Modulation: By inhibiting tyrosinase glycosylation and MITF transcription, zingerone reduces UV-induced hyperpigmentation by 50% at non-cytotoxic concentrations (IC₅₀ = 38 μM) [6].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: